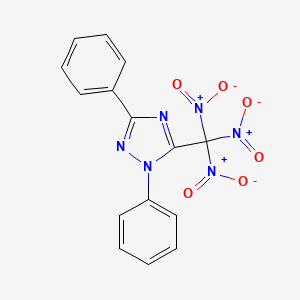
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with diphenyl and trinitromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole typically involves the reaction of 1,3-diphenyl-1H-1,2,4-triazole with trinitromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized triazole derivatives.
Applications De Recherche Scientifique
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives, due to its energetic properties.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The trinitromethyl group is particularly reactive and can participate in redox reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1H-1,2,4-triazole: Lacks the trinitromethyl group, resulting in different chemical and biological properties.
1,3-Diphenyl-5-(nitromethyl)-1H-1,2,4-triazole: Contains a nitromethyl group instead of a trinitromethyl group, leading to variations in reactivity and applications.
1,3-Diphenyl-5-(methyl)-1H-1,2,4-triazole:
Uniqueness
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole is unique due to the presence of the trinitromethyl group, which imparts distinct energetic properties and reactivity. This makes it particularly valuable in applications requiring high-energy materials and specialized chemical reactivity.
Propriétés
Numéro CAS |
880554-49-4 |
|---|---|
Formule moléculaire |
C15H10N6O6 |
Poids moléculaire |
370.28 g/mol |
Nom IUPAC |
1,3-diphenyl-5-(trinitromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H10N6O6/c22-19(23)15(20(24)25,21(26)27)14-16-13(11-7-3-1-4-8-11)17-18(14)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
AFGAKGMLLLLLGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)

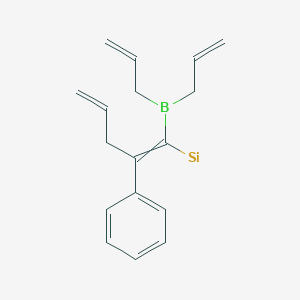
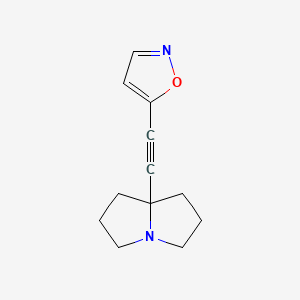



![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)

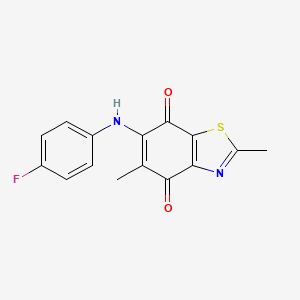
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
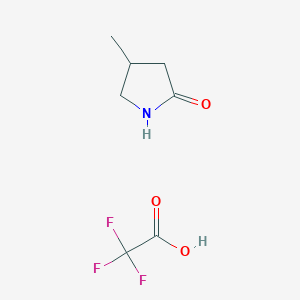
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
